molecular formula C26H26N2O3S B242400 4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

Cat. No.: B242400
M. Wt: 446.6 g/mol
InChI Key: FDXXGXHMOSZMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, also known as EMMP, is a chemical compound that belongs to the class of piperazinedione derivatives. It is a potential drug candidate that has been extensively studied for its various biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione is not fully understood. However, studies have shown that it inhibits the activity of PTP1B by binding to its catalytic site. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity and glucose uptake. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to enhance insulin sensitivity and glucose uptake by inhibiting the activity of PTP1B. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yield. Additionally, it exhibits potent biological activity against various targets, making it a potential drug candidate for the treatment of cancer, diabetes, and obesity. However, this compound also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetic properties are not fully understood. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione. Further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, studies are needed to evaluate its toxicity and pharmacokinetic properties. Moreover, this compound can be modified to improve its potency and selectivity towards specific targets. Finally, studies are needed to evaluate its potential therapeutic applications in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a potential drug candidate that exhibits potent biological activity against various targets. It has been extensively studied for its anti-cancer, anti-diabetic, and anti-inflammatory activities. The synthesis of this compound is relatively simple, and it can be obtained in high yield. However, further studies are needed to elucidate its mechanism of action, toxicity, and pharmacokinetic properties. Additionally, this compound can be modified to improve its potency and selectivity towards specific targets. Overall, this compound has great potential for the development of novel therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione involves the reaction of 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-3-nitro-2,5-piperazinedione with 4-(methylthio)aniline in the presence of a reducing agent such as tin(II) chloride. The reaction yields this compound as a yellow solid with a high yield. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has been extensively studied for its various biological activities and potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C26H26N2O3S

Molecular Weight

446.6 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C26H26N2O3S/c1-4-31-22-13-11-21(12-14-22)28-24(29)17-27(20-9-5-18(2)6-10-20)26(30)25(28)19-7-15-23(32-3)16-8-19/h5-16,25H,4,17H2,1-3H3

InChI Key

FDXXGXHMOSZMNY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC

Origin of Product

United States

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